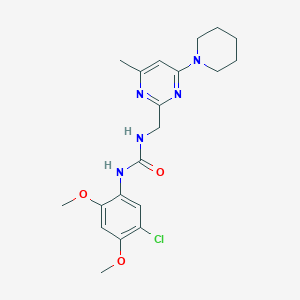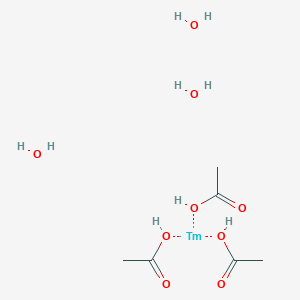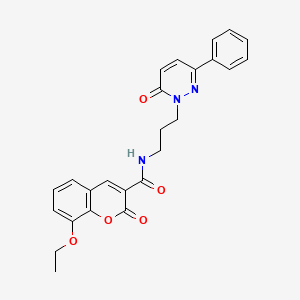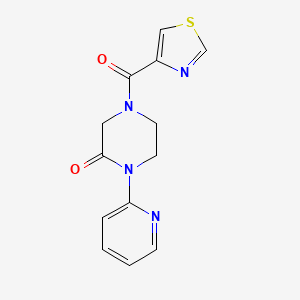
(s)-2-(4-Methoxyphenyl)propionic acid
Descripción general
Descripción
“(s)-2-(4-Methoxyphenyl)propionic acid” is a chemical compound with the molecular formula C10H12O3 . It is also known as 3-(4-Methoxyphenyl)propanoic acid . It is a white to cream to brown crystalline powder .
Molecular Structure Analysis
The molecular structure of “(s)-2-(4-Methoxyphenyl)propionic acid” can be represented by the SMILES stringCOC1=CC=C(CCC(O)=O)C=C1 . This indicates that the compound contains a methoxyphenyl group attached to a propionic acid moiety. Physical And Chemical Properties Analysis
“(s)-2-(4-Methoxyphenyl)propionic acid” is a white to cream to brown crystalline powder . It has a molecular weight of 180.20 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(S)-2-(4-Methoxyphenyl)propionic acid and its derivatives have been explored in various synthetic and chemical property studies. Notably, the compound has been used in the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides, demonstrating weak antibacterial activity (Arutyunyan et al., 2014). Additionally, derivatives of this compound were identified in bromophenol derivatives isolated from the red alga Rhodomela confervoides, though these compounds showed inactivity against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Pharmacokinetics and Biological Impact
Research into the pharmacokinetics of similar compounds, like 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, reveals insights into their absorption, metabolism, and tissue distribution. One study showed that this compound, when orally administered, undergoes rapid metabolism and is widely distributed across various organs in Sprague-Dawley rats (Abe et al., 2023). Another study found that a derivative of this compound, produced by gut microbiota from dietary polyphenols, might contribute to health benefits (Ohue‐Kitano et al., 2019).
Material Science and Nanotechnology
In material science, 3-(4-Hydroxyphenyl)propionic acid, a related compound, has been used as an organic modifier in layered double hydroxides for bionanocomposite preparation. This has shown potential for applications in packaging materials due to its ability to prevent lipid oxidation (Totaro et al., 2017).
Chiral Resolution and Catalysis
The compound and its derivatives have also been a focus in chiral resolution studies. For example, the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid was optimized to obtain its single S-isomer, demonstrating its potential for industrial production (Hui-qian, 2015).
Propiedades
IUPAC Name |
(2S)-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24470-14-2 | |
| Record name | (2S)-2-(4-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2420881.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2420885.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2420888.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2420889.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2420896.png)


![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2420899.png)

![3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole](/img/structure/B2420902.png)